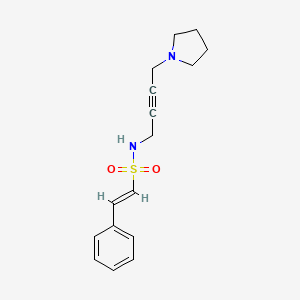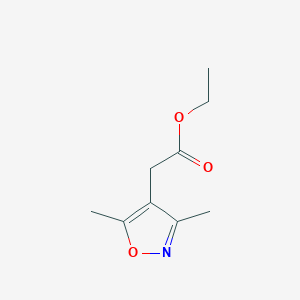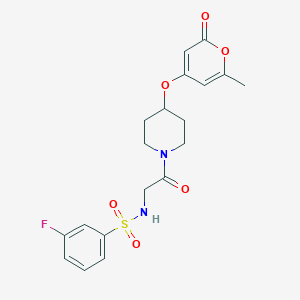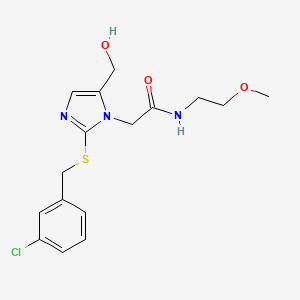
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and acetylcholinesterase. It has also been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and protect dopaminergic neurons from oxidative stress. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic applications in various diseases. However, this compound also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. It also has limited stability in solution, which can make it challenging to store for long periods.
Orientations Futures
There are several future directions for research on tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate. One area of research is to further investigate the mechanism of action of this compound. Another area of research is to explore its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, researchers can investigate ways to improve the solubility and stability of this compound in solution, which can expand its use in lab experiments.
In conclusion, tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It can be synthesized using various methods and has been shown to have potential therapeutic applications in various diseases. Future research can further investigate its mechanism of action and explore its potential therapeutic applications in other diseases.
Méthodes De Synthèse
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate can be synthesized using various methods, including the Pictet-Spengler reaction and the one-pot synthesis method. In the Pictet-Spengler reaction, 2-amino-5-chloroindan-1-one is reacted with tert-butyl glycinate in the presence of a Lewis acid catalyst to produce tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate. The one-pot synthesis method involves the reaction of 2-amino-5-chloroindan-1-one with tert-butyl isocyanide in the presence of a base and a palladium catalyst.
Propriétés
IUPAC Name |
tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)14(16)7-9-4-5-11(15)6-10(9)8-14/h4-6H,7-8,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDITYHMYJYGHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-chloro-1,3-dihydroindene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917772.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)


![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)
